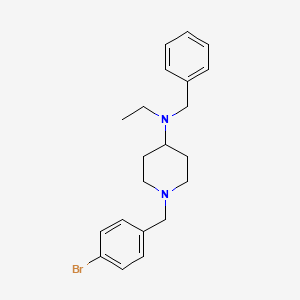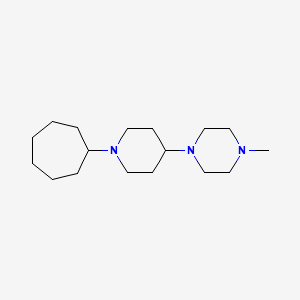![molecular formula C18H19NO5S B10883950 1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B10883950.png)
1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group, a propyl chain, and a phenylsulfonylamino group attached to an acetate moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
The synthesis of 1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzoylpropyl Intermediate: This step involves the reaction of benzoyl chloride with propylamine under basic conditions to form 1-benzoylpropylamine.
Sulfonylation: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group.
Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, leading to the formation of new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate include:
1-Benzoylpropyl 2-[(methylsulfonyl)amino]acetate: Differing by the presence of a methylsulfonyl group instead of a phenylsulfonyl group.
1-Benzoylpropyl 2-[(phenylsulfonyl)amino]propionate: Differing by the presence of a propionate group instead of an acetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H19NO5S |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
(1-oxo-1-phenylbutan-2-yl) 2-(benzenesulfonamido)acetate |
InChI |
InChI=1S/C18H19NO5S/c1-2-16(18(21)14-9-5-3-6-10-14)24-17(20)13-19-25(22,23)15-11-7-4-8-12-15/h3-12,16,19H,2,13H2,1H3 |
Clé InChI |
BPQWDWPCJWSTJA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC=CC=C1)OC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883872.png)
![2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10883880.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
![3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10883888.png)

![ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10883899.png)

![N'-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10883902.png)

![3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883935.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10883943.png)
![6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10883944.png)
![(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10883957.png)
